molecular formula C5H6FN3O2S B13091542 N-(5-Fluoropyrimidin-2-yl)methanesulfonamide

N-(5-Fluoropyrimidin-2-yl)methanesulfonamide

Katalognummer: B13091542
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: LBVXIRXBWQDDKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Fluoropyrimidin-2-yl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It features a fluoropyrimidine moiety, which is known for its significant biological and chemical properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its unique structural characteristics and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of methanesulfonamide under controlled conditions . The reaction conditions often require specific temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-(5-Fluoropyrimidin-2-yl)methanesulfonamide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Fluoropyrimidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

N-(5-Fluoropyrimidin-2-yl)methanesulfonamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(5-Fluoropyrimidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The fluoropyrimidine moiety can interact with enzymes and receptors, leading to various biological effects. The methanesulfonamide group can enhance the compound’s solubility and stability, making it more effective in its applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-Bromopyrimidin-2-yl)methanesulfonamide
  • N-(5-Formylpyridin-2-yl)methanesulfonamide
  • N-(2-(5-Fluoro-2-(2-methoxy-4-morpholinophenylamino)pyrimidin-4-ylamino)phenyl)methanesulfonamide

Uniqueness

N-(5-Fluoropyrimidin-2-yl)methanesulfonamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s reactivity and selectivity in various applications, making it a valuable compound in research and industry .

Eigenschaften

Molekularformel

C5H6FN3O2S

Molekulargewicht

191.19 g/mol

IUPAC-Name

N-(5-fluoropyrimidin-2-yl)methanesulfonamide

InChI

InChI=1S/C5H6FN3O2S/c1-12(10,11)9-5-7-2-4(6)3-8-5/h2-3H,1H3,(H,7,8,9)

InChI-Schlüssel

LBVXIRXBWQDDKV-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=NC=C(C=N1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.